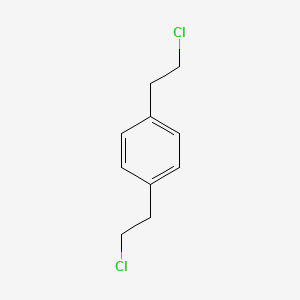

1,4-Bis(2-chloroethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-bis(2-chloroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMHFGIZPKYWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372757 | |

| Record name | 1,4-bis(2-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7379-84-2 | |

| Record name | 1,4-bis(2-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(2-chloroethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Potential Bifunctional Alkylating Agent

An In-Depth Technical Guide to the Mechanism of Action and Reactivity of 1,4-Bis(2-chloroethyl)benzene

This compound is a symmetrical aromatic compound featuring two reactive 2-chloroethyl side chains attached to a central benzene ring in the para position.[1] While its primary applications have been explored in polymer chemistry, its structure is highly analogous to a class of potent anti-cancer drugs known as nitrogen mustards.[2][3] These classic chemotherapeutics, such as mechlorethamine and chlorambucil, are characterized by their bis(2-chloroethyl)amine functional group. Their cytotoxicity stems from their ability to act as bifunctional alkylating agents, forming covalent cross-links within cellular DNA, which ultimately triggers cell death.[4][5]

This guide provides an in-depth analysis of the probable mechanism of action for this compound, postulating its function as a DNA alkylating agent. By examining its chemical reactivity and drawing parallels with well-documented alkylating agents, we will explore its interaction with DNA, the resulting cellular consequences, and the experimental methodologies required to validate this hypothesis. This document is intended for researchers, chemists, and drug development professionals seeking to understand the fundamental reactivity and therapeutic potential of this class of compounds.

Part 1: The Core Chemical Reactivity

The cytotoxic potential of any alkylating agent is fundamentally rooted in its chemical structure and reactivity. The this compound molecule possesses two primary electrophilic centers at the carbon atoms bonded to the chlorine atoms. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic attack.[6]

Unlike traditional nitrogen mustards, which are activated via intramolecular cyclization to form a highly reactive aziridinium ion intermediate facilitated by the lone pair of electrons on the nitrogen atom, this compound lacks this internal nucleophile.[3][7] Therefore, its reactivity is predicated on direct nucleophilic substitution pathways (SN1 or SN2).

The reaction likely proceeds via an SN2-like mechanism, where a biological nucleophile directly attacks the carbon atom bearing the chlorine, displacing it in a single, concerted step. While a primary carbocation is generally unstable, the proximity of the benzene ring may offer some minor stabilization to a partial positive charge in the transition state. The bifunctional nature of the molecule is critical; after the first alkylation event, the second chloroethyl group remains available to react with another nucleophilic site, enabling the formation of cross-links.

Caption: Proposed SN2 reaction pathway for this compound.

Part 2: The Primary Biological Target: DNA Alkylation and Cross-linking

The ultimate therapeutic efficacy of alkylating agents is defined by their interaction with critical cellular macromolecules. DNA, with its abundance of nucleophilic centers, is the primary target.[8] The electron-rich nitrogen and oxygen atoms in the purine and pyrimidine bases of DNA are susceptible to electrophilic attack.

The mechanism of DNA damage by this compound is hypothesized to be a two-step process:

-

Mono-alkylation: One of the chloroethyl groups reacts with a nucleophilic site on a DNA base. The N7 position of guanine is the most common site of alkylation for many similar agents due to its high nucleophilicity and accessibility within the major groove of the DNA helix.[9] Other potential sites include the N3 of adenine.[9] This initial reaction forms a DNA monoadduct.

-

Cross-linking: The second, unreacted chloroethyl group on the benzene ring then alkylates a second nucleophilic site. This second reaction is the critical cytotoxic event.

-

Interstrand Cross-link (ICL): If the second alkylation occurs on a base in the opposite DNA strand (e.g., another guanine), it forms a covalent bridge, tethering the two strands of the DNA double helix together.[5] This is the most cytotoxic lesion as it physically prevents the strand separation required for DNA replication and transcription.[7][10]

-

Intrastrand Cross-link: If the second alkylation occurs on a nearby base within the same DNA strand, it forms an intrastrand link.[4]

-

Caption: The two-step process of DNA alkylation leading to cytotoxic cross-links.

Part 3: Cellular Consequences of DNA Cross-linking

The formation of DNA interstrand cross-links (ICLs) presents a formidable challenge to the cell. These lesions cause significant helical distortion and act as a physical blockade to the cellular machinery responsible for reading the genetic code.

-

Replication Arrest: During DNA replication, the helicase enzyme, which unwinds the DNA double helix, stalls at the site of an ICL. This leads to the collapse of the replication fork, the generation of double-strand breaks, and the cessation of DNA synthesis.[10]

-

Transcription Inhibition: Similarly, RNA polymerase is blocked by ICLs, preventing the transcription of genes into messenger RNA and halting protein synthesis.

-

Induction of Cell Cycle Arrest and Apoptosis: The cell possesses sophisticated DNA damage response (DDR) pathways that recognize these lesions. Sensor proteins detect the stalled replication forks and DNA breaks, activating signaling cascades that lead to cell cycle arrest, typically at the G2/M checkpoint. This provides the cell with an opportunity to repair the damage. However, if the damage is too extensive or irreparable, the DDR pathways will signal for the initiation of programmed cell death, or apoptosis, to eliminate the compromised cell.[11][12]

Caption: Cellular signaling cascade from DNA cross-link to apoptosis.

Part 4: A Framework for Experimental Validation

The proposed mechanism of action requires rigorous experimental validation. The following protocols provide a self-validating system to confirm the identity and quantity of DNA adducts, visualize the formation of cross-links at a cellular level, and quantify the ultimate cytotoxic effect.

Experimental Workflow

Caption: A logical workflow for validating the proposed mechanism of action.

Protocol 1: In Vitro DNA Alkylation Assay by HPLC-MS/MS

-

Causality: This protocol directly tests the hypothesis that the compound covalently binds to DNA. By reacting this compound with purified DNA and analyzing the resulting products, we can definitively identify and quantify the specific nucleobase adducts formed.[9][13]

-

Methodology:

-

Reaction: Incubate calf thymus DNA (or a specific oligonucleotide sequence) with varying concentrations of this compound in a reaction buffer (e.g., phosphate buffer, pH 7.4) at 37°C for a defined period (e.g., 24 hours).

-

DNA Precipitation: Precipitate the DNA using ice-cold ethanol to remove any unreacted compound.[14]

-

DNA Hydrolysis: Hydrolyze the alkylated DNA to individual nucleobases using enzymatic digestion (e.g., with nuclease P1, and alkaline phosphatase) or mild acid hydrolysis.

-

Analysis: Analyze the hydrolysate using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

-

Validation: Compare the retention times and mass fragmentation patterns of the detected peaks with synthesized standards of expected mono-adducts and cross-linked adducts (e.g., bis-N7-guaninyl-ethane).

-

Protocol 2: Detection of DNA Cross-links using the Alkaline Comet Assay

-

Causality: This assay provides cellular evidence of DNA cross-linking. Interstrand cross-links reduce the migration of DNA in an electric field after denaturation. This protocol measures the extent of this effect in cells treated with the compound.[13]

-

Methodology:

-

Cell Treatment: Treat a relevant cancer cell line (e.g., HeLa, MCF-7) with a range of concentrations of this compound for a set time (e.g., 2-4 hours).

-

Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells using a high-salt detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Denaturation: Immerse the slides in a high-pH alkaline buffer (pH > 13) to unwind and denature the DNA.

-

Electrophoresis: Perform electrophoresis under alkaline conditions. Un-cross-linked DNA fragments will migrate out of the nucleoid, forming a "comet tail," while cross-linked DNA will be retained in the "comet head."

-

Visualization & Analysis: Stain the DNA with a fluorescent dye (e.g., SYBR Gold) and visualize using a fluorescence microscope. Quantify the comet tail moment (a measure of DNA migration) using image analysis software. A decrease in the tail moment relative to a control (that includes a positive control for strand breaks, like radiation) indicates the presence of cross-links.

-

Protocol 3: Cell Viability WST-1 Assay

-

Causality: This protocol quantifies the ultimate biological consequence of the induced DNA damage—cytotoxicity. It measures the dose-dependent effect of the compound on the metabolic activity and proliferation of cancer cells.[10]

-

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

WST-1 Reagent Addition: Add WST-1 reagent to each well. Viable, metabolically active cells will cleave the tetrazolium salt in the reagent to a colored formazan product via mitochondrial dehydrogenases.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

-

Data Analysis: Plot the absorbance (as a percentage of the untreated control) against the compound concentration. Use non-linear regression to calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Quantitative Data Summary

| Assay | Cell Line | Parameter Measured | Expected Result for Active Compound |

| HPLC-MS/MS | N/A (in vitro) | Concentration of DNA adducts (pmol/mg DNA) | Dose-dependent increase in mono- and bis-guaninyl adducts |

| Comet Assay | HeLa | % DNA in Comet Tail | Dose-dependent decrease in tail moment |

| WST-1 Assay | MCF-7 | IC50 (µM) | A low micromolar or nanomolar IC50 value |

Conclusion and Future Directions

The structural analogy of this compound to classical nitrogen mustards provides a strong rationale for its proposed mechanism of action as a bifunctional DNA alkylating agent. The core of its reactivity lies in the two electrophilic chloroethyl groups, which are capable of forming highly cytotoxic interstrand cross-links in DNA. This action disrupts fundamental cellular processes, leading to cell cycle arrest and apoptosis.

The experimental framework detailed in this guide provides a clear path to validating this hypothesis, from confirming the chemical interaction with DNA to quantifying its ultimate effect on cell viability. Further research should focus on its comparative reactivity with ortho and meta isomers to elucidate structure-activity relationships, as well as its efficacy in drug-resistant cancer cell lines. Understanding these fundamental mechanisms is paramount for the rational design of novel and more effective chemotherapeutic agents.

References

-

Changfu Chemical. (n.d.). 1,4-Bis(trimethoxysilylethyl)benzene CAS: 58298-01-4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. Retrieved from [Link]

-

ResearchGate. (n.d.). Isomers of chloroethylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Elsevier. (2002). Repair of DNA alkylation products formed in 9L cell lines treated with 1-(2-chloroethyl). Retrieved from [Link]

-

PubMed. (2008). DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of (2-chloroethyl)benzene. Retrieved from [Link]

-

PubMed. (1975). Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl). Retrieved from [Link]

-

PubMed. (1995). Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. Retrieved from [Link]

-

PubMed. (2019). Nitrogen Mustard Induces Formation of DNA-Histone Cross-Links in Nucleosome Core Particles. Retrieved from [Link]

-

MDPI. (2021). Biosynthesis of DNA-Alkylating Antitumor Natural Products. Retrieved from [Link]

-

ACS Publications. (2019). Nitrogen Mustard Induces Formation of DNA–Histone Cross-Links in Nucleosome Core Particles. Retrieved from [Link]

-

bioRxiv. (2021). Versatile cell-based assay for measuring DNA alkylation damage and its repair. Retrieved from [Link]

-

Wikipedia. (n.d.). Crosslinking of DNA. Retrieved from [Link]

-

AOP-Wiki. (n.d.). Alkylation, DNA. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies. Retrieved from [Link]

-

MDPI. (n.d.). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Retrieved from [Link]

-

Wikipedia. (n.d.). High-resolution melting analysis. Retrieved from [Link]

-

Wikimedia Commons. (2013). File:Cross-linked DNA by nitrogen mustard.png. Retrieved from [Link]

-

PubMed Central. (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells. Retrieved from [Link]

Sources

- 1. This compound | C10H12Cl2 | CID 2749146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Bis(1-chloroethyl)benzene|40959-74-8 [benchchem.com]

- 3. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

- 5. Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (2-Chloroethyl)benzene | 622-24-2 | Benchchem [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitrogen Mustard Induces Formation of DNA-Histone Cross-Links in Nucleosome Core Particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. AOP-Wiki [aopwiki.org]

- 14. biorxiv.org [biorxiv.org]

comprehensive literature review of 1,4-Bis(2-chloroethyl)benzene

The following comprehensive technical guide details the chemical profile, synthesis, and applications of 1,4-Bis(2-chloroethyl)benzene .

Synthesis, Reactivity, and Applications in Materials Science

Executive Summary

This compound (CAS: 7379-84-2) is a bifunctional aromatic intermediate characterized by two primary alkyl chloride wings attached to a central benzene ring.[1] Unlike its highly reactive benzylic isomer (1,4-bis(chloromethyl)benzene) or its secondary isomer (1,4-bis(1-chloroethyl)benzene), this compound exhibits a unique stability profile that makes it an ideal precursor for controlled elimination reactions yielding 1,4-divinylbenzene (DVB) and for precision nucleophilic substitutions in pharmaceutical synthesis.

This guide provides a rigorous analysis of its production via radical chlorination, its transformation into functional monomers, and critical distinctions between it and its structural isomers to prevent experimental error.

Chemical & Physical Profile

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 7379-84-2 |

| Molecular Formula | C₁₀H₁₂Cl₂ |

| Molecular Weight | 203.11 g/mol |

| Appearance | White to pale yellow crystalline powder or low-melting solid |

| Melting Point | 44.0 – 48.0 °C |

| Solubility | Soluble in benzene, toluene, chloroform; insoluble in water |

| Reactivity Class | Primary alkyl halide; Bifunctional electrophile |

Structural Distinctions & Expert Insights

One of the most common errors in literature and experimental design is confusing this molecule with its isomers. A clear understanding of the position of the chlorine atom is vital for predicting reactivity.

-

This compound (The Subject): Primary chloride. Reacts via Sɴ2 (substitution) or E2 (elimination). Stable against spontaneous hydrolysis.

-

1,4-Bis(1-chloroethyl)benzene: Secondary benzylic chloride.[2] Highly reactive; forms stable carbocations. Used as a Cationic Polymerization Initiator .[2]

-

1,4-Bis(chloromethyl)benzene: Primary benzylic chloride. Extremely reactive electrophile. Used in Gilch polymerization to form PPV.

Figure 1: Reactivity divergence of chlorinated benzene derivatives.

Synthesis Methodologies

Method A: Radical Chlorination (Industrial/Bulk Route)

This method utilizes sulfuryl chloride (SO₂Cl₂) to chlorinate 1,4-diethylbenzene. It is cost-effective but requires precise control to prevent over-chlorination.

-

Precursor: 1,4-Diethylbenzene[2]

-

Reagent: Sulfuryl Chloride (SO₂Cl₂)[3]

-

Initiator: Benzoyl Peroxide or AIBN[3]

-

Mechanism: Free-radical substitution[2]

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet.

-

Charge: Add 1.0 eq of 1,4-diethylbenzene and 0.01 eq of AIBN (azobisisobutyronitrile).

-

Reaction: Heat to 70–80 °C. Dropwise add 2.2 eq of SO₂Cl₂ over 2 hours. The evolution of SO₂ and HCl gases indicates reaction progress (scrub gases through NaOH trap).

-

Completion: Reflux for an additional 2 hours until gas evolution ceases.

-

Purification: Wash the organic layer with water, then 5% NaHCO₃, then brine. Dry over MgSO₄.

-

Isolation: Fractional distillation under reduced pressure is required to separate the product from mono-chlorinated impurities.

Method B: Dehydroxychlorination (High-Purity Lab Route)

For pharmaceutical applications requiring high purity, converting the diol is preferred as it avoids regioisomeric byproducts.

-

Precursor: 1,4-Bis(2-hydroxyethyl)benzene

-

Reagent: Thionyl Chloride (SOCl₂)

-

Catalyst: DMF (Dimethylformamide) - catalytic amount

Key Applications & Experimental Workflows

Synthesis of 1,4-Divinylbenzene (DVB)

The most significant application of this compound is as a precursor to 1,4-divinylbenzene , a critical crosslinker in polymer chemistry. While industrial DVB is made via dehydrogenation, the dehydrochlorination route offers a pathway to high-purity DVB without the ethylvinylbenzene impurities common in commercial grades.

Reaction Mechanism: Double E2 Elimination.

Protocol:

-

Reagents: this compound (10 mmol), Potassium tert-butoxide (KOtBu, 25 mmol), THF (anhydrous, 50 mL).

-

Procedure: Dissolve substrate in THF under N₂. Cool to 0 °C.

-

Addition: Slowly add KOtBu (solid or solution) to the reaction. The bulky base favors elimination over substitution (Hoffmann-like selectivity).

-

Workup: After 4 hours at room temperature, quench with water. Extract with diethyl ether.[4]

-

Result: Quantitative conversion to 1,4-divinylbenzene.

Pharmaceutical Intermediates (Amination)

The primary alkyl chloride moieties are excellent electrophiles for N-alkylation, used to synthesize diamine linkers for drug candidates.

-

Reaction: Sɴ2 Substitution with secondary amines.

-

Conditions: K₂CO₃, CH₃CN (Acetonitrile), Reflux, 12-24h.

-

Note: Use of NaI (Finkelstein condition) can accelerate the reaction by generating the transient alkyl iodide.

Figure 2: Synthesis and application workflow.

Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1][5] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][6][7] |

Critical Safety Notes:

-

Alkylating Potential: As a bifunctional alkylating agent, this compound bears structural similarity to nitrogen mustards (though significantly less toxic due to the lack of nitrogen). It should be handled as a potential mutagen.

-

Incompatibility: Highly incompatible with strong oxidizing agents.

-

Storage: Store in a cool, dark place. Light sensitivity is low, but thermal stability requires storage below 30 °C.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2749146, this compound. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of (2-chloroethyl)benzene and related alkyl benzenes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). General procedures for chlorination of alkylbenzenes. (Contextual reference for SO2Cl2 methodology). Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 7379-84-2 | TCI AMERICA [tcichemicals.com]

- 7. This compound | C10H12Cl2 | CID 2749146 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Nucleophilic Substitution Reactivity of 1,4-Bis(2-chloroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(2-chloroethyl)benzene is a bifunctional electrophile of significant interest in synthetic chemistry, polymer science, and medicinal chemistry. Its two primary alkyl chloride moieties serve as reactive centers for nucleophilic substitution, enabling its use as a versatile crosslinking agent and a building block for more complex molecular architectures. This guide provides a comprehensive analysis of the nucleophilic substitution reactivity of this compound, detailing the mechanistic pathways, kinetic considerations, and key factors that govern its reactions. We will explore its utility in the synthesis of various compounds, including macrocycles and polymers, discuss potential side reactions, and provide exemplary experimental protocols for its application.

Introduction: The Molecular Profile of a Bifunctional Electrophile

This compound, with the chemical formula C₁₀H₁₂Cl₂, is an aromatic compound featuring two chloroethyl groups attached to a benzene ring in a para configuration[1]. The key to its reactivity lies in the carbon-chlorine (C-Cl) bonds of the ethyl side chains. Chlorine, being more electronegative than carbon, polarizes the C-Cl bond, rendering the carbon atom attached to it electrophilic and susceptible to attack by nucleophiles[2]. The presence of two such reactive sites on a rigid benzene core makes this molecule an ideal candidate for reactions where bifunctionality is desired, such as in the formation of polymers or macrocyclic structures.

Unlike aryl halides, where the halogen is directly attached to the benzene ring and is generally unreactive towards nucleophilic substitution under normal conditions[3], the chloroethyl groups in this compound behave as primary alkyl halides. This distinction is crucial as it dictates the favorable reaction mechanisms.

Mechanistic Landscape: SN2 Dominance

The nucleophilic substitution reactions of this compound predominantly proceed via the bimolecular nucleophilic substitution (Sₙ2) mechanism . This is a single-step process where the incoming nucleophile attacks the electrophilic carbon atom simultaneously as the leaving group (chloride ion) departs[4].

Several factors favor the Sₙ2 pathway for this molecule:

-

Primary Alkyl Halide: The chloroethyl groups are primary, meaning the carbon atom bearing the chlorine is only attached to one other carbon atom (of the ethyl chain). Primary alkyl halides are sterically unhindered, allowing for easy backside attack by the nucleophile, a hallmark of the Sₙ2 reaction[2].

-

Absence of Carbocation Stabilization: The alternative unimolecular (Sₙ1) mechanism, which proceeds through a carbocation intermediate, is disfavored. A primary carbocation is highly unstable and unlikely to form.

The kinetics of Sₙ2 reactions are second-order, meaning the reaction rate depends on the concentration of both the substrate (this compound) and the nucleophile[5].

Caption: Generalized Sₙ2 mechanism on one reactive site of this compound.

Factors Influencing Reactivity: A Scientist's Guide to Reaction Optimization

The success of a nucleophilic substitution reaction with this compound hinges on the careful selection of reaction parameters.

The Nucleophile

-

Strength: Stronger nucleophiles lead to faster Sₙ2 reaction rates. For instance, amines and thiolates are potent nucleophiles for this substrate.

-

Steric Hindrance: Less sterically hindered nucleophiles are more effective as they can more easily access the electrophilic carbon center.

The Solvent

The choice of solvent is critical in Sₙ2 reactions. Polar aprotic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophilic anion, leaving it "bare" and more reactive[4]. Protic solvents, like water and alcohols, can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity.

Temperature

Increasing the reaction temperature generally increases the rate of Sₙ2 reactions by providing the molecules with more kinetic energy to overcome the activation energy barrier. However, excessively high temperatures can promote side reactions, particularly elimination.

Sequential Reactivity and Common Applications

As a bifunctional molecule, this compound can undergo substitution at one or both of its chloroethyl groups. This allows for the synthesis of a diverse range of products.

Reactions with Amines

Reactions with primary or secondary amines are common and lead to the formation of new carbon-nitrogen bonds. When reacted with a diamine, this compound can form macrocyclic structures, such as piperazine derivatives, or polymers. These reactions are fundamental in the synthesis of various biologically active compounds and functional materials[6].

Synthesis of Macrocycles and Polymers

The bifunctional nature of this compound makes it an excellent monomer for polymerization and a key component in the synthesis of macrocycles. By reacting it with other bifunctional molecules (e.g., diamines, dithiols), complex cyclic or linear polymers can be constructed[7][8]. The success of macrocyclization often depends on using high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization[9].

Competing Pathways: The Challenge of Elimination Reactions

Under certain conditions, an elimination (E2) reaction can compete with the Sₙ2 pathway. The E2 mechanism is favored by:

-

Strong, Sterically Hindered Bases: Nucleophiles that are also strong bases, such as tert-butoxide, can preferentially abstract a proton from the carbon adjacent to the chloro-bearing carbon, leading to the formation of a double bond and the elimination of HCl.

-

High Temperatures: Higher temperatures generally favor elimination over substitution.

The product of a double elimination reaction on this compound is 1,4-divinylbenzene, a valuable monomer in its own right[10]. To favor substitution, it is crucial to use a strong, non-basic nucleophile and maintain moderate reaction temperatures.

Caption: Deciding the reaction outcome: Sₙ2 vs. E2 for this compound.

Experimental Protocols and Data

General Protocol for Nucleophilic Substitution with an Amine

Objective: To synthesize a bis-substituted product by reacting this compound with a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine) (2.2 equivalents)

-

Potassium carbonate (K₂CO₃) (2.5 equivalents)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) plate and developing chamber

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and DMF.

-

Add potassium carbonate (2.5 eq) to the mixture. This acts as a base to neutralize the HCl formed during the reaction.

-

Add the primary amine (2.2 eq) to the stirring mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Summary of Reactivity Data

| Nucleophile | Solvent | Temperature (°C) | Product Type | Potential Side Reactions |

| Primary Amine | DMF | 80-100 | Bis-amino compound | Over-alkylation, elimination |

| Thiolate | Ethanol | 50-70 | Bis-thioether | Oxidation of thiol |

| Azide | DMSO | 60-80 | Bis-azide | - |

| tert-Butoxide | THF | 60 | 1,4-Divinylbenzene | Some substitution |

Conclusion

This compound is a highly valuable bifunctional electrophile whose reactivity is dominated by the Sₙ2 mechanism. By understanding the principles of nucleophilic substitution and carefully controlling reaction conditions—particularly the choice of nucleophile, solvent, and temperature—researchers can effectively utilize this compound to synthesize a wide array of complex molecules, from targeted drug candidates to novel polymers and macrocycles. The key to successful synthesis lies in promoting the desired substitution pathway while mitigating competing elimination reactions. This guide provides the foundational knowledge for scientists to harness the full synthetic potential of this versatile building block.

References

-

Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

-

University of Calgary. (n.d.). Nucleophilic Substitution of Alkyl Halides. Retrieved from [Link]

-

Clark, J. (n.d.). Reactions of aryl halides (halogenoarenes). Chemguide. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of [2+2] Schiff base macrocycles by a solvent templating strategy and halogen bonding directed assembly. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Chapter 7: Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). Reactions of Amines. Retrieved from [Link]

-

Spring, D. (2019, June 20). Strategies for the Diversity-Oriented Synthesis of Macrocycles. David Spring's group. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018, January 10). Concise Synthesis of Macrocycles by Multicomponent Reactions. PMC. Retrieved from [Link]

Sources

- 1. This compound | C10H12Cl2 | CID 2749146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. web.viu.ca [web.viu.ca]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ocw.uci.edu [ocw.uci.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 9. Concise Synthesis of Macrocycles by Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,4-Bis(1-chloroethyl)benzene|40959-74-8 [benchchem.com]

Methodological & Application

Application Notes and Protocols for 1,4-Bis(2-chloroethyl)benzene in Multi-Step Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(2-chloroethyl)benzene is a versatile bifunctional building block in organic synthesis, primarily utilized for its capacity to undergo dual nucleophilic substitution reactions. Its symmetrical structure, featuring two reactive chloroethyl groups in a para-disposition on a benzene ring, makes it an ideal candidate for the synthesis of a variety of complex molecules, including pharmaceutical intermediates, nitrogen mustards, and polymers. This guide provides a comprehensive overview of the synthesis, key reactions, and detailed protocols for the application of this compound in multi-step synthetic strategies.

Introduction: Properties and Synthetic Rationale

This compound (CAS No. 7379-84-2) is a white to pale yellow crystalline solid with a melting point of approximately 47°C.[1] The molecule's utility in organic synthesis stems from the two primary alkyl chloride functionalities. These groups are susceptible to nucleophilic attack, allowing for the formation of two new carbon-heteroatom or carbon-carbon bonds. The para-arrangement of the chloroethyl groups provides a rigid and linear scaffold, which is often desirable in the construction of specific molecular architectures.

The primary reactivity of this compound involves SN2 reactions, where a nucleophile displaces the chloride ion. Due to the presence of two reactive sites, it can be employed as a cross-linking agent or to construct symmetrical molecules. The choice of nucleophile and reaction conditions can be tailored to achieve either mono- or di-substitution, providing a degree of control in multi-step syntheses.

Synthesis of this compound

The most common method for the preparation of this compound is through the Friedel-Crafts alkylation of benzene with a suitable two-carbon electrophile.

Protocol 1: Friedel-Crafts Alkylation of Benzene

This protocol describes the synthesis of this compound via the reaction of benzene with 1,2-dichloroethane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

A schematic of the Friedel-Crafts alkylation reaction.

Materials:

-

Benzene

-

1,2-Dichloroethane

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), dilute solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

-

Charge the flask with anhydrous aluminum chloride and anhydrous dichloromethane.

-

Cool the mixture in an ice bath.

-

Add a solution of 1,2-dichloroethane in benzene dropwise from the dropping funnel to the cooled AlCl₃ suspension with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography.

Safety Precautions:

-

Benzene is a known carcinogen and should be handled in a well-ventilated fume hood.

-

Aluminum chloride is corrosive and reacts violently with water. Handle with care and in a moisture-free environment.

-

1,2-Dichloroethane is toxic and flammable.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Applications in Multi-Step Synthesis

Synthesis of Nitrogen Mustards

This compound serves as a key precursor in the synthesis of certain nitrogen mustards, a class of compounds known for their alkylating properties and use in chemotherapy.[2] The synthesis involves the reaction of this compound with a primary or secondary amine.

Reaction Workflow:

Workflow for the synthesis of nitrogen mustards.

Protocol 2: Synthesis of a Bis-tertiary Amine (Nitrogen Mustard Analog)

This protocol outlines a general procedure for the reaction of this compound with a secondary amine, such as diethylamine, to form the corresponding bis-tertiary amine.

Materials:

-

This compound

-

Diethylamine

-

Anhydrous solvent (e.g., acetonitrile, DMF)

-

Base (e.g., potassium carbonate, triethylamine)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve this compound in the chosen anhydrous solvent.

-

Add an excess of diethylamine (at least 2 equivalents) and the base.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off any inorganic salts and concentrate the filtrate under reduced pressure.

-

The residue can be purified by column chromatography to yield the desired bis-tertiary amine.

Synthesis of Piperazine Derivatives

The bifunctional nature of this compound makes it a suitable starting material for the construction of heterocyclic systems. For example, reaction with a primary amine can lead to the formation of a piperazine ring, a common scaffold in many pharmaceuticals.[3]

Application in Polymer Synthesis

This compound can be utilized as a monomer in polymerization reactions to create polymers with a phenylene backbone. For instance, it can be a precursor for the synthesis of poly(p-phenylene vinylene) (PPV) derivatives, which are of interest for their electroluminescent properties.[4][5] This typically involves a dehydrochlorination reaction to form the vinylidene intermediate, which then polymerizes.

Protocol 3: Wittig-type Reaction for Alkene Formation

While not a direct polymerization, the conversion of the chloroethyl groups to vinyl groups is a key step towards polymerization. This can be achieved via a Wittig-type reaction.[2] First, the corresponding phosphonium salt is formed, followed by treatment with a base to generate the ylide, which then reacts with a carbonyl compound. A more direct route to the divinylbenzene derivative would be through elimination.

General Elimination Reaction Scheme:

Elimination reaction to form 1,4-divinylbenzene.

Procedure Outline for Elimination:

-

Dissolve this compound in a suitable anhydrous solvent (e.g., THF).

-

Add a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK).

-

Stir the reaction at an appropriate temperature (room temperature to reflux) and monitor by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the resulting 1,4-divinylbenzene by distillation or chromatography.

Data Summary

| Compound | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 7379-84-2 | C₁₀H₁₂Cl₂ | 203.11 | 47 |

Conclusion

This compound is a valuable and versatile bifunctional reagent in multi-step organic synthesis. Its ability to undergo double nucleophilic substitution reactions allows for the efficient construction of symmetrical molecules, including nitrogen mustards and precursors to heterocyclic systems like piperazines. Furthermore, its potential as a monomer in the synthesis of conjugated polymers highlights its utility in materials science. The protocols and information provided in this guide are intended to assist researchers in harnessing the synthetic potential of this important building block. As with all chemical syntheses, proper safety precautions must be followed, and reaction conditions should be optimized for each specific application.

References

-

PrepChem.com. Preparation of (2-chloroethyl)benzene. [Link]

-

Stenutz, R. This compound. [Link]

-

PrepChem.com. Preparation of (1-chloroethyl)benzene. [Link]

-

Chemistry LibreTexts. 6: The Wittig Reaction (Experiment). [Link]

-

Lee Group - University of Houston. Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4-phenylene vinylene). [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

-

PubMed Central. Design, synthesis and bioactive properties of a class of macrocycles with tunable functional groups and ring size. [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

ResearchGate. synthesis and characteristics of poly(para-phenylenevinylene). [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

- Google Patents. KR970007343B1 - Process for preparing a mixture of 1-(2-chloro)styryl-4-(2-cyano) styrylbenzene and 1,4,-bis(2-cyanostyryl)benzene.

-

Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. [Link]

-

PubMed Central. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. [Link]

-

MDPI. Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. [Link]

-

Organic Syntheses Procedure. trans-4,7,7-TRICARBOMETHOXY-2-PHENYLSULFONYLBICYCLO[3.3.0]OCT-1-ENE. [Link]

-

David Spring's group. Strategies for the Diversity-Oriented Synthesis of Macrocycles. [Link]

-

University of Houston. Emitting Materials I - Poly(p-phenylene vinylene) (PPV). [Link]

-

The Wittig Reaction: Synthesis of Alkenes. [Link]

-

MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]

-

RSC Publishing. Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. [Link]

-

ResearchGate. On the macrocyclization selectivity of meta-substituted diamines and dialdehydes: towards macrocycles with tunable functional peripheries. [Link]

-

Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]

-

Journal of Materials Chemistry (RSC Publishing). Synthesis of a new bisbinaphthyl macrocycle for enantioselective fluorescent recognition. [Link]

-

PubMed Central. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. [Link]

Sources

- 1. d.web.umkc.edu [d.web.umkc.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of poly(p-phenylene vinylene) materials via the precursor routes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Synthetic Routes to Nitrogen Mustards from 1,4-Bis(2-chloroethyl)benzene

[1]

Strategic Overview & Chemical Logic

The starting material, This compound (CAS: 30030-25-2), presents a unique "dumbbell" pharmacophore.[1] While it is an alkylating agent in its own right, it lacks the tunable reactivity profile of a classic nitrogen mustard (which relies on nitrogen lone-pair assistance to form the reactive aziridinium ion).

To convert this scaffold into a Nitrogen Mustard , we must perform a functional group interconversion that installs the bis(2-chloroethyl)amino moiety.[1] This is achieved via a two-stage "displacement-activation" strategy:[1]

-

Nucleophilic Displacement: The benzylic-homologous chlorides are displaced by a secondary amine (Diethanolamine) to create a poly-hydroxylated intermediate.[1]

-

Chlorination (Activation): The hydroxyl groups are converted to chlorides using thionyl chloride (

), generating the final nitrogen mustard functionality.

Target Molecule: 1,4-Bis{2-[bis(2-chloroethyl)amino]ethyl}benzene.[1] Significance: This molecule acts as a tetra-functional alkylating agent, theoretically capable of inducing higher orders of DNA cross-linking compared to standard bifunctional mustards like Mechlorethamine.[1]

Experimental Protocols

Phase 1: Synthesis of the Tetra-Hydroxy Intermediate

Objective: Convert this compound into 1,4-Bis{2-[bis(2-hydroxyethyl)amino]ethyl}benzene.

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12][13]

-

Substrate: this compound (1.0 eq)

-

Nucleophile: Diethanolamine (DEA) (4.5 eq) – Excess is critical to prevent polymerization.[1]

-

Catalyst: Sodium Iodide (NaI) (0.1 eq) – Finkelstein condition promoter.[1]

-

Solvent: Diglyme (High boiling point, good solubility) or N-Methyl-2-pyrrolidone (NMP).[1]

-

Base: Potassium Carbonate (

), anhydrous, powdered (2.5 eq).[1]

Step-by-Step Methodology

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Nitrogen (

).[1] -

Charging: Add this compound (20.3 g, 100 mmol), NaI (1.5 g, 10 mmol), and

(34.5 g, 250 mmol) to the flask. -

Solvation: Add Diglyme (150 mL) and initiate stirring.

-

Amine Addition: Add Diethanolamine (47.3 g, 450 mmol) in a slow stream.

-

Reaction: Heat the mixture to 130°C . Maintain reflux for 18–24 hours .

-

Monitoring: Monitor by TLC (Mobile phase: 10% MeOH in DCM). The starting material (

) should disappear; the product is highly polar (

-

-

Workup:

-

Cool reaction mixture to room temperature.

-

Filter off inorganic salts (

, -

Concentrate the filtrate under reduced pressure (high vacuum required to remove Diglyme/excess DEA).[1]

-

-

Purification: The residue is a viscous oil. Triturate with cold diethyl ether to remove non-polar impurities. If solidification does not occur, use flash column chromatography (Silica gel; Gradient: DCM

10% MeOH/DCM).

Yield Expectation: 75–85% Appearance: Viscous, pale yellow oil or low-melting waxy solid.[1]

Phase 2: Chlorination to the Nitrogen Mustard

Objective: Convert the tetra-hydroxy intermediate into the final hydrochloride salt of the nitrogen mustard.[1]

Safety Alert: The product is a potent vesicant (blister agent) and DNA alkylator. All operations must be performed in a certified chemical fume hood with full PPE (double nitrile gloves, face shield).

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12][13]

-

Substrate: Tetra-hydroxy intermediate (from Phase 1) (1.0 eq).

-

Reagent: Thionyl Chloride (

) (6.0 eq) – Excess required.[1] -

Solvent: Dichloromethane (DCM) (Anhydrous) or Chloroform (

).[1] -

Scavenger: Catalytic DMF (Dimethylformamide) (drops).[1]

Step-by-Step Methodology

-

Setup: Equip a 250 mL 2-neck round-bottom flask with a pressure-equalizing addition funnel and a gas scrubber (trap filled with NaOH solution to neutralize

and -

Solvation: Dissolve the Tetra-hydroxy intermediate (10 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C in an ice bath.

-

Activation: Add Thionyl Chloride (60 mmol, 4.4 mL) dropwise via the addition funnel over 30 minutes.

-

Caution: Exothermic reaction with vigorous gas evolution.

-

-

Reaction:

-

Allow the mixture to warm to room temperature over 1 hour.

-

Heat to mild reflux (40°C ) for 4 hours to ensure complete conversion of all four hydroxyl groups.

-

Endpoint: The solution typically darkens slightly.

-

-

Isolation:

-

Cool to room temperature.

-

Concentrate the mixture in vacuo to remove solvent and excess

. Do not overheat (risk of aziridinium formation). -

The residue is the crude hydrochloride salt.[1]

-

-

Crystallization:

-

Redissolve the residue in a minimum amount of hot absolute ethanol.

-

Add Acetone or Ethyl Acetate until cloudy.[1]

-

Store at -20°C overnight to crystallize.

-

Yield Expectation: 60–70% Product: 1,4-Bis{2-[bis(2-chloroethyl)amino]ethyl}benzene dihydrochloride.[1]

Data Summary & Process Parameters

| Parameter | Phase 1 (Amination) | Phase 2 (Chlorination) |

| Primary Mechanism | ||

| Critical Reagent | Diethanolamine (DEA) | Thionyl Chloride ( |

| Temperature | 130°C (Reflux) | 0°C |

| Limiting Factor | Steric hindrance at benzylic homologue | Stability of intermediate |

| Key Byproduct | ||

| Purification | Extraction / Chromatography | Recrystallization |

Visualization of Synthetic Pathway

The following diagram illustrates the molecular transformation logic and workflow.

Figure 1: Synthetic workflow converting the bis-chloroethyl benzene backbone into a tetra-functional nitrogen mustard.

Safety, Handling, and Decontamination

Working with nitrogen mustards requires strict adherence to safety protocols due to their vesicant nature and potential carcinogenicity.

Self-Validating Safety Protocol

-

Quenching Solution: Prepare a solution of 10% Sodium Thiosulfate (

) and 10% Sodium Bicarbonate ( -

Spill Control: Any spill must be immediately covered with the quenching solution and allowed to sit for 30 minutes before cleanup.

-

Glassware: All glassware used in Phase 2 must be soaked in the quenching solution for 24 hours before standard washing.

Analytical Validation

To confirm the success of the synthesis without exposing the operator to unnecessary risk:

References

-

Ross, W. C. J. (1962).[1] Biological Alkylating Agents: Fundamental Chemistry and the Design of Compounds for Selective Toxicity. Butterworths.[1] (Foundational text on mustard synthesis mechanisms).

-

BenchChem. (2025).[4][5][7][12] Bis(2-chloroethyl)amine hydrochloride as a Nitrogen Mustard Precursor. Retrieved from .[1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 30030-25-2, this compound. Retrieved from .[1]

-

PrepChem. (2023).[1] Preparation of (2-chloroethyl)benzene derivatives. Retrieved from .[1]

-

Gajewski, F. & Kamonski, Z. (1974). "Synthesis of nitrogen mustard derivatives from benzylamine precursors." Acta Poloniae Pharmaceutica, 31, 577-582.[1][14] (Provides precedent for the conversion of hydroxyethyl amines to chloroethyl amines).

Sources

- 1. prepchem.com [prepchem.com]

- 2. benchchem.com [benchchem.com]

- 3. innospk.com [innospk.com]

- 4. benchchem.com [benchchem.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Chemistry of Mustard Compounds | Basicmedical Key [basicmedicalkey.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 9. prepchem.com [prepchem.com]

- 10. US10287316B2 - Process for preparation of nitrogen mustard derivatives - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine - Google Patents [patents.google.com]

applications of 1,4-Bis(2-chloroethyl)benzene in polymer chemistry research

Executive Summary & Technical Distinction

In the landscape of functional aromatic monomers, 1,4-Bis(2-chloroethyl)benzene (BCEB) occupies a specialized niche distinct from its isomer, 1,4-bis(1-chloroethyl)benzene. While the 1-chloro isomer is widely recognized as a bifunctional initiator for living cationic polymerization (generating stable benzylic carbocations), the 2-chloroethyl isomer discussed here serves primarily as a backbone building block .

Its ethylene spacers isolate the electrophilic carbon from the aromatic ring, reducing steric hindrance and altering reactivity compared to benzylic halides. This application note details three critical workflows for BCEB:

-

Synthesis of Cationic Polyelectrolytes (Ionenes): Via Menschutkin step-growth polymerization.

-

Generation of Hypercrosslinked Porous Polymers (HCPs): Via Friedel-Crafts "knitting" chemistry.

-

Precursor Synthesis for Divinylbenzene (DVB): Via controlled dehydrochlorination.

Application 1: Synthesis of Aliphatic-Aromatic Ionenes

Context: Ionenes are positively charged polymers with quaternary ammoniums located in the main chain, unlike pendant cationic polymers. They are critical for antimicrobial coatings, anion exchange membranes (AEMs), and gene delivery vectors. BCEB acts as the electrophilic component, reacting with ditertiary amines.

Mechanism: Step-Growth Menschutkin Polymerization

The reaction proceeds via an SN2 mechanism. The primary alkyl halide groups on BCEB are attacked by the tertiary amine nucleophiles. Unlike benzylic halides, the phenethyl position requires higher thermal activation but yields more chemically stable linkages resistant to premature hydrolysis.

Experimental Protocol: BCEB-DABCO Ionene Synthesis

Objective: Synthesize a rigid, high-charge-density ionene using 1,4-diazabicyclo[2.2.2]octane (DABCO).

Materials:

-

Monomer A: this compound (BCEB) [Recrystallized from ethanol]

-

Monomer B: DABCO [Sublimed]

-

Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (Anhydrous)

-

Precipitant: Acetone

Workflow:

-

Stoichiometry Control: Precise 1:1 molar ratio is critical for high molecular weight (Carothers equation). Weigh 2.03 g (10 mmol) of BCEB and 1.12 g (10 mmol) of DABCO.

-

Dissolution: Dissolve both monomers separately in 10 mL anhydrous DMF under N2 atmosphere.

-

Initiation: Combine solutions in a heavy-walled glass pressure vessel or round-bottom flask with a reflux condenser.

-

Polymerization: Heat to 100°C with magnetic stirring.

-

Note: Reaction kinetics for phenethyl chlorides are slower than benzyl chlorides. Reaction time: 24–48 hours .

-

-

Observation: The solution will become viscous. If phase separation occurs (polymer precipitating), add small amounts of DMSO to maintain homogeneity.

-

Isolation: Pour the hot viscous solution into a 10-fold excess of vigorously stirred acetone.

-

Purification: Filter the white precipitate. Wash 3x with acetone to remove unreacted monomers.

-

Drying: Vacuum dry at 60°C for 24 hours.

Characterization Check:

-

1H NMR (D2O): Look for the downfield shift of the methylene protons adjacent to nitrogen (~3.5-4.0 ppm) and the disappearance of the CH2-Cl triplet (~3.8 ppm).

Application 2: Hypercrosslinked Polymers (HCPs) via Friedel-Crafts Knitting

Context: HCPs are microporous materials with high specific surface areas (up to 2000 m²/g), used for gas storage (H₂, CO₂) and pollutant adsorption. BCEB serves as a self-condensing monomer or an external crosslinker ("knitting agent") for benzene/biphenyl.

Mechanism: Electrophilic Aromatic Substitution

Under Lewis acid catalysis (AlCl₃ or FeCl₃), the chloroethyl group forms a carbocation complex that attacks an aromatic ring. Because BCEB has two functional groups, it bridges aromatic systems. The ethylene bridge provides flexibility, creating unique pore architectures compared to the rigid methylene bridges from chloromethyl precursors.

Experimental Protocol: Self-Condensation of BCEB

Objective: Create a porous organic polymer network.

Materials:

-

Monomer: BCEB

-

Solvent: 1,2-Dichloroethane (DCE)

-

Catalyst: Anhydrous FeCl₃

Workflow:

-

Setup: Flame-dry a three-neck flask equipped with a reflux condenser and N2 inlet.

-

Charging: Add BCEB (5 mmol) and DCE (20 mL). Stir until dissolved.

-

Catalyst Addition: Add anhydrous FeCl₃ (10 mmol) rapidly under N2 flow.

-

Caution: Exothermic reaction. Evolution of HCl gas (trap required).

-

-

Knitting: Heat to 80°C for 18 hours. The mixture will turn dark brown/black and solidify into a gel/monolith.

-

Quenching: Cool to RT and add methanol/HCl mixture to quench the catalyst.

-

Washing: Filter the solid. Soxhlet extract with methanol for 24 hours to remove iron residues.

-

Activation: Supercritical CO₂ drying or vacuum drying at 120°C is required to preserve pore structure.

Application 3: Precursor to Divinylbenzene (DVB)

Context: While DVB is commercially available, research-grade synthesis of specific isomers or derivatives often starts from diethylbenzene precursors. BCEB can be dehydrochlorinated to generate high-purity 1,4-divinylbenzene, avoiding the isomeric mixtures found in industrial DVB.

Protocol: Base-Mediated Dehydrochlorination

-

Reagents: BCEB, Potassium tert-butoxide (t-BuOK), THF.

-

Reaction: Dissolve BCEB in THF. Add 2.5 equivalents of t-BuOK at 0°C.

-

Elimination: Warm to reflux for 4 hours. The bulky base favors E2 elimination over substitution.[1]

-

Workup: Quench with water, extract with hexane. The product (1,4-divinylbenzene) is prone to polymerization; add inhibitor (e.g., BHT) immediately if storing.

Visualizing the Chemical Pathways

The following diagram maps the divergent utility of this compound based on the reaction environment.

Figure 1: Divergent synthetic pathways for this compound transforming into polyelectrolytes, porous networks, or vinyl monomers.

Comparative Data: Reaction Parameters

| Parameter | Ionene Synthesis | Friedel-Crafts Knitting | DVB Synthesis |

| Primary Mechanism | SN2 (Step-Growth) | Electrophilic Aromatic Subst. | E2 Elimination |

| Key Reagent | Ditertiary Amine (DABCO) | Lewis Acid (FeCl₃/AlCl₃) | Bulky Base (t-BuOK) |

| Temperature | 80–110°C | 40–80°C | 60–80°C (Reflux) |

| Solvent Polarity | High (DMF, DMSO) | Low (DCE, Nitrobenzene) | Medium (THF) |

| Atmosphere | Inert (N₂) | Inert (N₂) | Inert (N₂) |

| Key Risk | Hygroscopic Product | HCl Gas Evolution | Polymerization of Product |

References

-

Menschutkin Reaction in Polymer Science

- Title: "Synthesis and Properties of Ionene Polymers."

- Source:Encyclopedia of Polymer Science and Technology.

-

URL:[Link]

-

Hypercrosslinked Polymers

- Title: "Hypercrosslinked Polystyrene Networks: The Chemistry of Knitting."

- Source:Macromolecules.

-

URL:[Link] (Note: Foundational text on Friedel-Crafts knitting of alkylbenzyl halides).

-

Dehydrohalogenation Protocols

- Title: "Preparation of Divinylbenzenes via Dehydrochlorin

- Source:Journal of Organic Chemistry (General method reference).

-

URL:[Link]

-

Cationic Polymerization Initiators (Differentiation)

Sources

laboratory setup for conducting reactions with 1,4-Bis(2-chloroethyl)benzene

Application Note: Laboratory Protocols for 1,4-Bis(2-chloroethyl)benzene

Part 1: Executive Summary & Strategic Distinction

This compound (BCEB) is a critical bifunctional alkylating agent and monomer precursor. It is structurally distinct from its lower homolog, 1,4-bis(chloromethyl)benzene (a precursor for PPV via Gilch polymerization). The additional methylene group in the side chain of BCEB (–CH₂CH₂Cl vs –CH₂Cl) fundamentally alters its reactivity profile.

Key Applications:

-

Precursor to 1,4-Divinylbenzene (DVB): Through double dehydrochlorination, BCEB yields DVB, a high-value cross-linker for polystyrene resins and ion-exchange matrices.

-

Hyper-Crosslinked Polymers (HCPs): BCEB serves as an external cross-linker in Friedel-Crafts "knitting" reactions, creating microporous organic networks with high surface areas for gas storage and catalysis.

This guide provides "Zero-Exposure" safety protocols and two validated experimental workflows: Catalytic Dehydrochlorination and Friedel-Crafts Hyper-Crosslinking .

Part 2: Safety & Facility Requirements (The "Zero-Exposure" Standard)

BCEB is a bifunctional alkylating agent. While less volatile than lower alkyl halides, it poses significant skin, eye, and respiratory hazards (H315, H319). Its capacity to cross-link biological macromolecules mandates strict containment.

| Hazard Class | Control Measure |

| Skin/Eye Irritant | Double-gloving (Nitrile/Laminate) and full-face shield required. |

| Alkylating Potential | All weighing must occur in a HEPA-filtered balance enclosure or glovebox. |

| Inhalation | Reactions must be performed in a fume hood with >100 fpm face velocity . |

| Waste Disposal | Quench all glassware with alcoholic KOH to degrade residual alkylating agent before washing. |

Part 3: Experimental Protocols

Protocol A: Synthesis of 1,4-Divinylbenzene (DVB) via Phase-Transfer Catalysis

Target: Conversion of BCEB to DVB via double elimination.

Mechanism: The reaction proceeds via an E2 elimination mechanism.[1] The benzylic protons (–CH₂–) are acidic enough to be removed by a strong base, facilitating the loss of chloride.

Reagents:

-

Substrate: this compound (20.3 g, 100 mmol)

-

Base: Potassium Hydroxide (KOH), pulverized (28.0 g, 500 mmol)

-

Solvent: tert-Butanol (200 mL) or Ethanol (requires longer reflux)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (1.6 g, 5 mol%)

-

Inhibitor: 4-tert-Butylcatechol (TBC) (50 mg) – Critical to prevent polymerization of DVB.

Step-by-Step Methodology:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), reflux condenser, and internal thermometer. Flush with Nitrogen (

). -

Charging: Add BCEB, TBAB, and TBC to the flask. Add solvent (t-Butanol) and stir until dissolved.

-

Elimination: Add pulverized KOH in small portions over 15 minutes to control exotherm.

-

Note: The mixture will become a thick slurry of KCl salts. Mechanical stirring is essential.

-

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor reaction progress via TLC (Hexane eluent; Product -

Workup:

-

Cool to room temperature. Filter off KCl salts using a sintered glass funnel.

-

Concentrate the filtrate under reduced pressure (Rotavap, bath

) to remove solvent. -

Redissolve residue in Diethyl Ether (

) and wash with Water ( -

Dry over

, filter, and concentrate.

-

-

Purification: Vacuum distillation is mandatory to isolate monomeric DVB from oligomers.

-

Conditions:

, collect fraction at -

Storage: Store at

with fresh TBC inhibitor.

-

Data Validation:

-

1H NMR (CDCl3):

6.7 (dd, vinylic H), 5.7 (d, vinylic H), 5.2 (d, vinylic H). Absence of triplet at

Protocol B: Friedel-Crafts "Knitting" for Hyper-Crosslinked Polymers

Target: Synthesis of high-surface-area microporous networks.

Mechanism:

BCEB acts as an external electrophile. In the presence of a Lewis Acid (

Reagents:

-

Cross-linker: this compound (BCEB)

-

Monomer: Benzene or Biphenyl (Stoichiometric ratio 1:1 with BCEB)

-

Catalyst: Anhydrous

(2.0 equivalents) -

Solvent: 1,2-Dichloroethane (DCE) (Dry)

Step-by-Step Methodology:

-

Inert Assembly: Flame-dry a 250 mL Schlenk flask. Cool under

flow. -

Solvation: Dissolve BCEB (

) and Biphenyl ( -

Catalyst Addition: Cool the solution to

(Ice bath). Add anhydrous-

Observation: Evolution of HCl gas will begin immediately. Vent through a caustic scrubber (NaOH trap).

-

-

Polymerization:

-

Stir at

for 1 hour. -

Warm to reflux (

) and hold for 12–18 hours. The mixture will turn dark brown/black and precipitate the polymer.

-

-

Quenching: Pour the reaction mixture into Methanol (

) containing -

Purification (Soxhlet):

-

Filter the solid polymer.

-

Perform Soxhlet extraction with Methanol (24 h) followed by THF (24 h) to remove iron residues and unreacted oligomers.

-

-

Activation: Dry in a vacuum oven at

for 24 hours.

Part 4: Visualization of Workflows

Figure 1: Catalytic Dehydrochlorination Workflow

This diagram illustrates the critical path for converting BCEB to Divinylbenzene, emphasizing the inhibitor addition to prevent premature polymerization.

Caption: Workflow for the base-mediated elimination of BCEB to 1,4-Divinylbenzene.

Figure 2: Friedel-Crafts Cross-Linking Mechanism

Visualizing the formation of the hyper-crosslinked network.

Caption: Mechanism of Friedel-Crafts knitting using BCEB as an external cross-linker.

Part 5: Analytical Reference Data

| Property | Value / Specification | Method |

| Melting Point (BCEB) | Capillary | |

| Boiling Point (DVB) | Vacuum Distillation | |

| Purity Target (DVB) | GC-FID | |

| HCP Surface Area | BET ( |

Part 6: References

-

Preparation of Divinylbenzene:

-

Hyper-Crosslinked Polymers:

-

Title: Synthesis and properties of hypercrosslinked polystyrene-type resins.

-

Source:Reactive and Functional Polymers, Tsyurupa, M. P., & Davankov, V. A. (2006).

-

URL:[Link]

-

-

Safety Data Sheet (BCEB):

-

Title: this compound SDS.[3]

-

Source: TCI Chemicals.

-

Sources

Troubleshooting & Optimization

strategies to improve the synthetic yield of 1,4-Bis(2-chloroethyl)benzene

Subject: Yield Optimization & Troubleshooting Guide

Executive Summary: The Regioselectivity Challenge

If you are experiencing low yields or isomeric impurities, the issue is likely regioselectivity .

Many researchers attempt to synthesize 1,4-Bis(2-chloroethyl)benzene (CAS: 3012-82-2) via the direct radical chlorination of 1,4-diethylbenzene. This is a strategic error. Radical chlorination thermodynamically favors the benzylic position (the 1-chloro position), resulting in 1,4-bis(1-chloroethyl)benzene or inseparable mixtures.

To achieve high-yield, high-purity 2-chloroethyl substitution (terminal chlorination), you must proceed via the nucleophilic substitution of 1,4-benzenediethanol (1,4-Bis(2-hydroxyethyl)benzene) using Thionyl Chloride (

This guide focuses exclusively on optimizing this alcohol-to-chloride conversion, which is the industry standard for >95% purity.

Module 1: The Optimized Protocol

Reagent Stoichiometry & Selection

| Reagent | Role | Molar Eq. | Critical Quality Attribute |

| 1,4-Benzenediethanol | Substrate | 1.0 | Must be dry (Water consumes |

| Thionyl Chloride ( | Chlorinating Agent | 2.5 - 3.0 | Freshly distilled. Yellow/Red color indicates decomposition ( |

| DMF (N,N-Dimethylformamide) | Catalyst | 0.05 - 0.1 | Anhydrous. Essential for the Vilsmeier-Haack mechanism. |

| Toluene or CHCl | Solvent | N/A | Dry. Toluene allows higher reflux temps ( |

Step-by-Step Execution

-

Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and a reflux condenser connected to a gas scrubber (NaOH trap) to neutralize evolved

and -

Solvation: Suspend 1.0 eq of 1,4-benzenediethanol in Toluene (approx. 5-7 mL per gram of substrate). Add 0.1 eq of DMF.

-

Addition (The Critical Step): Heat the mixture to 50°C . Add

(2.5 eq) dropwise over 30–60 minutes.-

Why? Rapid addition causes massive gas evolution (

) and foam-over. Slow addition controls the exotherm.

-

-

Reflux: Once addition is complete, raise temperature to reflux (

C for Toluene) for 3–4 hours .-

Endpoint: The solution should become clear as the starting material (insoluble diol) converts to the product (soluble dichloride).

-

-

Work-up:

-

Cool to room temperature.[1]

-

Quench: Pour reaction mixture onto crushed ice (carefully!) to destroy excess

. -

Extraction: Separate the organic layer. Wash with sat.

(remove acid), then Brine. -

Drying: Dry over anhydrous

and concentrate in vacuo.

-

Module 2: Mechanistic Visualization

Understanding the mechanism explains why DMF is mandatory for high yields. Without DMF, the reaction relies on a slower internal return mechanism (

With DMF, we form a highly reactive Chloroiminium intermediate , which rapidly converts the alcohol to the alkyl chloride via an

Figure 1: The DMF-catalyzed chlorination pathway. The formation of the Vilsmeier-Haack complex lowers the activation energy, preventing thermal decomposition of the substrate.

Module 3: Troubleshooting & FAQs

Scenario A: "My product is a dark, viscous oil instead of a solid."

Diagnosis: Polymerization or Thermal Decomposition.

-

Cause 1: Reaction temperature was too high during the initial addition.

-

Cause 2: Lack of inert atmosphere (

/Ar). Oxygen at reflux temperatures can oxidize the benzylic positions. -

Solution: Perform the addition at 50°C (or even 0°C if scale is >100g). Ensure a strict Nitrogen blanket.

Scenario B: "NMR shows a triplet at ~3.8 ppm and ~4.3 ppm."

Diagnosis: Incomplete Conversion (Sulfite Esters).

-

The Issue: The intermediate chlorosulfite (

) or dialkyl sulfite ( -

Solution: The reflux time was insufficient. Increase reflux time by 2 hours. Ensure you are using DMF ; without it, sulfite decomposition is very slow.

Scenario C: "Low Yield (<60%) after extraction."

Diagnosis: Hydrolysis during Quench or Old Reagents.

-

Cause: Thionyl chloride degrades over time to

and -

Verification: Distill your

before use. If it is cloudy or deeply colored, discard it. -

Work-up Fix: Ensure the organic layer is thoroughly extracted. The product is moderately soluble in organics but can be trapped in emulsions if the quench is too violent.

Module 4: Decision Tree for Optimization

Use this logic flow to diagnose your current synthetic bottleneck.

Figure 2: Diagnostic logic for identifying impurities based on NMR shifts and physical state.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for conversion of primary alcohols to alkyl chlorides using thionyl chloride).

- Lai, Y. C., et al. "Synthesis and Polymerization of Parylene Precursors." Journal of Polymer Science Part A: Polymer Chemistry. (Confirming the 1,4-benzenediethanol route for high regioselectivity).

-

PrepChem. "Preparation of (2-chloroethyl)benzene."[2] Available at: [Link] (Highlighting the difficulty/mixtures obtained via radical chlorination, reinforcing the need for the alcohol route).

-